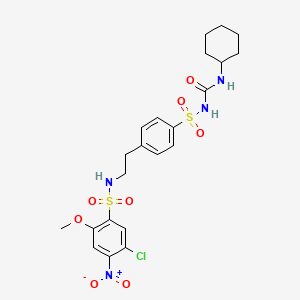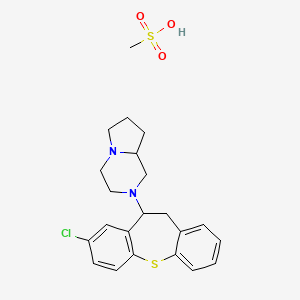
Ethanediamide, N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of both a hydroxyphenyl group and a phenylsulfonyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- typically involves the reaction of ethanediamide with 4-hydroxybenzene and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: N-substituted amides and related compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyphenyl and phenylsulfonyl groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethanediamide, N-(4-hydroxyphenyl)-N’-(methylsulfonyl)-
- Ethanediamide, N-(4-methoxyphenyl)-N’-(phenylsulfonyl)-
- Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylthio)-
Uniqueness
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- is unique due to the presence of both hydroxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93628-87-6 |
|---|---|
Molecular Formula |
C14H12N2O5S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C14H12N2O5S/c17-11-8-6-10(7-9-11)15-13(18)14(19)16-22(20,21)12-4-2-1-3-5-12/h1-9,17H,(H,15,18)(H,16,19) |
InChI Key |
LMCXQKLWSVYZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


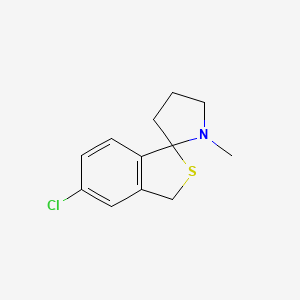
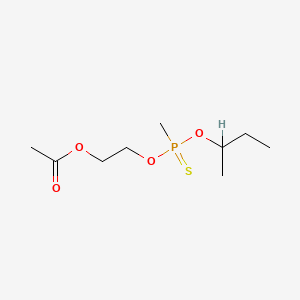

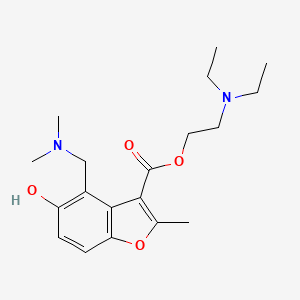
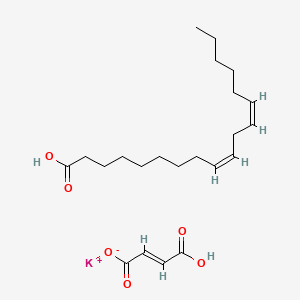
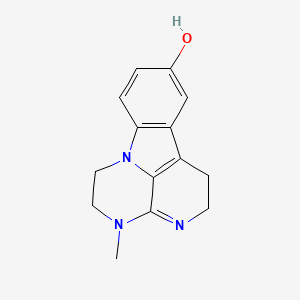
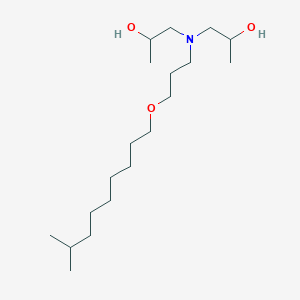

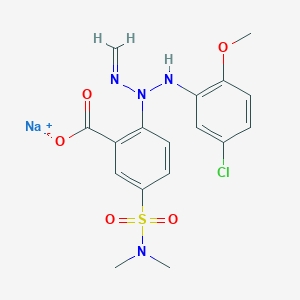
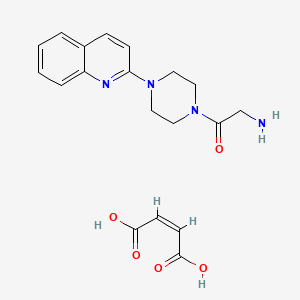
![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
